molecular formula C18H13Cl2N3O2S B14387801 Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]- CAS No. 88522-18-3

Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-

Cat. No.: B14387801
CAS No.: 88522-18-3
M. Wt: 406.3 g/mol
InChI Key: ZBHZNRJEHKOTCV-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are a class of compounds characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring, often substituted with halogen atoms or functional groups that modulate their chemical and biological properties. The compound Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]- (hereafter referred to as the target compound) features a 2,5-dichloro-substituted benzene core linked to a phenylazo group (-N=N-C₆H₅). This structure confers unique electronic and steric properties, making it relevant in applications such as dye chemistry, enzyme inhibition studies, or materials science. Notably, the phenylazo group introduces conjugation and UV-Vis absorption characteristics, which are critical for analytical detection and photochemical applications .

Properties

CAS No.

88522-18-3

Molecular Formula

C18H13Cl2N3O2S

Molecular Weight

406.3 g/mol

IUPAC Name

2,5-dichloro-N-(4-phenyldiazenylphenyl)benzenesulfonamide

InChI

InChI=1S/C18H13Cl2N3O2S/c19-13-6-11-17(20)18(12-13)26(24,25)23-16-9-7-15(8-10-16)22-21-14-4-2-1-3-5-14/h1-12,23H

InChI Key

ZBHZNRJEHKOTCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

The synthesis of this benzenesulfonamide derivative proceeds via three critical stages:

  • Synthesis of 2,5-dichlorobenzenesulfonyl chloride (sulfonation and chlorination).
  • Preparation of 4-aminophenylazobenzene (diazotization and coupling).
  • Formation of the sulfonamide (nucleophilic substitution).

Each step requires optimization of catalysts, solvents, and temperatures to maximize yield and purity.

Step-by-Step Preparation Methods

Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride

The sulfonyl chloride intermediate is synthesized via sulfonation of 1,4-dichlorobenzene, followed by chlorination.

Procedure :

  • Sulfonation : 1,4-Dichlorobenzene reacts with chlorosulfonic acid at 150–180°C, yielding 2,5-dichlorobenzenesulfonic acid. The sulfonic acid group directs to the para position relative to the chlorine substituents.
  • Chlorination : The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C, producing 2,5-dichlorobenzenesulfonyl chloride.

Key Conditions :

  • Catalyst : None required for sulfonation.
  • Solvent : Dichloromethane for chlorination.
  • Yield : ~85% after recrystallization in hexane.

Synthesis of 4-Aminophenylazobenzene

The azo-linked aniline intermediate is prepared through diazotization and coupling.

Procedure :

  • Diazotization : Aniline reacts with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form benzenediazonium chloride.
  • Coupling : The diazonium salt couples with acetanilide in a basic aqueous solution (pH 8–10) to yield 4-acetamidophenylazobenzene.
  • Hydrolysis : The acetamide group is cleaved using 6M HCl under reflux, producing 4-aminophenylazobenzene.

Key Conditions :

  • Catalyst : Sodium acetate buffer for pH control during coupling.
  • Solvent : Ethanol-water mixture for hydrolysis.
  • Yield : ~75% after column chromatography.

Sulfonamide Formation

The final step involves reacting 2,5-dichlorobenzenesulfonyl chloride with 4-aminophenylazobenzene.

Procedure :

  • Reaction : 4-Aminophenylazobenzene is dissolved in dry dichloromethane and treated with 2,5-dichlorobenzenesulfonyl chloride in the presence of pyridine (to scavenge HCl).
  • Workup : The mixture is stirred at room temperature for 12 hours, washed with dilute HCl, and purified via recrystallization.

Key Conditions :

  • Molar Ratio : 1:1.2 (amine:sulfonyl chloride).
  • Solvent : Dichloromethane.
  • Yield : ~80% with >98% purity (HPLC).

Reaction Conditions and Optimization

Catalysts and Solvents

  • Friedel-Crafts Acylation : Aluminum chloride (AlCl₃) in dichloroethane facilitates electrophilic substitution.
  • Baeyer-Villiger Oxidation : Trifluoromethanesulfonic acid scandium enhances ketone-to-ester conversion.
  • Sulfonylation : Pyridine neutralizes HCl, preventing side reactions.

Temperature and Time

  • Diazotization : 0–5°C to prevent diazonium salt decomposition.
  • Coupling : 25°C for 3 hours to ensure complete electrophilic aromatic substitution.
  • Hydrolysis : Reflux at 100°C for 8 hours for full acetamide cleavage.

Data Tables

Table 1: Summary of Reaction Conditions and Yields
Step Reagents Conditions Yield (%)
Sulfonation ClSO₃H, 1,4-Cl₂C₆H₄ 150°C, 6h 85
Diazotization NaNO₂, HCl 0–5°C, 1h 90
Coupling Acetanilide, NaOH pH 8–10, 3h 75
Sulfonamide Formation Pyridine, DCM RT, 12h 80

Industrial Production Considerations

Scalable synthesis requires:

  • Continuous Flow Reactors : For diazotization to minimize thermal degradation.
  • Solvent Recycling : Dichloromethane recovery via distillation.
  • Waste Management : Neutralization of acidic byproducts with CaCO₃.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield phenol derivatives, while oxidation can produce sulfonic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the target compound, we compare it with three structurally related benzenesulfonamide derivatives (Table 1) and analyze their molecular properties, substituent effects, and applications.

Table 1: Key Properties of Compared Compounds

Compound Name (CAS) Molecular Formula Molecular Weight LogP Key Substituents Analytical Method
Target Compound (CAS not provided) C₁₈H₁₂Cl₂N₃O₂S ~415.3 (est.) ~3.5 2,5-dichloro; phenylazo Not specified
Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)- (70865-32-6) C₁₈H₂₁Cl₃N₄O₄S 495.8 2.91 Bis(2-hydroxyethyl)amino; 2-chloroethyl Reverse-phase HPLC (MeCN/H₂O/H₃PO₄)
Benzenesulfonamide,2,5-dichloro-N-[2-nitro-4-(trifluoromethyl)phenyl]- (61072-95-5) C₁₃H₇Cl₂F₃N₂O₄S 415.17 ~3.1 2-nitro; 4-(trifluoromethyl) Not specified
4-Hydroxy-3,5-diiodobenzenesulfonamide (3077-61-0) C₆H₅I₂NO₃S 449.98 ~1.2 3,5-diiodo; 4-hydroxy Not specified

Key Observations

Substituent Effects on Lipophilicity (LogP): The target compound’s estimated LogP (~3.5) is higher than that of 70865-32-6 (LogP 2.91), likely due to the absence of polar hydroxyl groups (-OH) in the former. 61072-95-5 (LogP ~3.1) shows slightly lower lipophilicity than the target compound, possibly due to the electron-withdrawing trifluoromethyl (-CF₃) and nitro (-NO₂) groups, which reduce hydrophobic interactions. The diiodo derivative 3077-61-0 (LogP ~1.2) has the lowest LogP, attributed to the polar hydroxyl and iodine atoms enhancing water solubility .

These features make it amenable to reverse-phase HPLC separation with acetonitrile/water mobile phases . 61072-95-5 replaces the phenylazo group with nitro and trifluoromethyl substituents. The -CF₃ group enhances metabolic stability and electronegativity, which may influence receptor-binding affinity in pharmaceutical contexts .

Analytical and Application Insights: The target compound’s phenylazo group likely confers strong UV-Vis absorption, making it suitable for spectrophotometric detection. In contrast, 70865-32-6 has been successfully analyzed via HPLC with phosphoric acid-modified mobile phases, highlighting the importance of substituent-driven method optimization .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,5-dichloro-N-[4-(phenylazo)phenyl]benzenesulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Reacting a benzenesulfonyl chloride derivative (e.g., 2,5-dichlorobenzenesulfonyl chloride) with an amine-containing intermediate. For example, coupling with 4-(phenylazo)aniline under basic conditions (e.g., NaOH) in a solvent like dichloromethane .
  • Step 2 : Purification via column chromatography (hexane/EtOAc gradients) to isolate the product .
  • Critical factors : Reaction time, temperature, and stoichiometric ratios of reagents influence yield. Excess sodium ascorbate and CuSO₄·5H₂O may enhance efficiency in azide-alkyne cycloaddition steps .

Q. What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the aromatic sulfonamide backbone and substituent positions. For example, downfield shifts (~7–8 ppm) in ¹H NMR indicate aromatic protons adjacent to electron-withdrawing groups (e.g., -SO₂-) .
  • X-ray Crystallography : Single-crystal analysis resolves the spatial arrangement of the phenylazo group and dichloro-substituted benzene ring, confirming dihedral angles and hydrogen-bonding patterns critical for stability .

Q. How do the electronic properties of the phenylazo group influence the compound’s reactivity?

The phenylazo group (-N=N-) acts as a π-conjugated linker, enhancing electron delocalization. This stabilizes intermediates in substitution reactions and affects redox behavior. UV-Vis spectroscopy (λmax ~400–500 nm) can monitor azo group stability under varying pH and light conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Target Identification : Use computational docking studies to predict interactions with enzymes (e.g., carbonic anhydrase isoforms) or receptors. Validate via enzyme inhibition assays (e.g., stopped-flow spectrophotometry) .
  • Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with non-tumorigenic cells to assess selectivity. Dose-response curves (IC₅₀ values) quantify potency .
  • Mechanistic Probes : Radiolabel the sulfonamide group (e.g., ³⁵S) to track cellular uptake and localization using autoradiography .

Q. How can contradictory solubility data across studies be resolved?

  • Methodological Review : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and purity levels (HPLC ≥95% vs. crude samples). For example, dichloromethane may yield higher solubility than acetone due to polarity mismatches .
  • Thermodynamic Analysis : Measure solubility parameters (Hansen solubility parameters) and correlate with solvent polarity indices. Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .

Q. What strategies optimize the compound’s stability in long-term storage?

  • Environmental Controls : Store under inert gas (Ar/N₂) at –20°C to prevent photodegradation of the azo group.
  • Stabilizers : Add antioxidants (e.g., BHT) to mitigate radical-mediated decomposition. Monitor stability via accelerated aging studies (40°C/75% RH) with periodic HPLC analysis .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

  • Substituent Modulation : Replace chlorine atoms with fluorinated groups to improve metabolic stability. Synthesize analogues with varying azo group substituents (e.g., electron-withdrawing vs. donating) and compare bioactivity .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity. Validate predictions via synthesis and testing .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

  • Standardize Assays : Ensure consistent cell lines, incubation times, and controls. For example, conflicting IC₅₀ values may arise from differences in MTT assay protocols (e.g., 24h vs. 48h exposure) .
  • Batch Analysis : Compare multiple synthetic batches for purity (HPLC) and crystallinity (PXRD). Impurities >5% can skew bioactivity results .

Q. What analytical methods resolve ambiguities in reaction mechanisms for sulfonamide formation?

  • Isotopic Labeling : Use ¹⁵N-labeled amines to track nucleophilic attack on sulfonyl chloride via MS/MS fragmentation patterns.
  • Kinetic Studies : Monitor reaction progress using in-situ IR spectroscopy to detect intermediate sulfonic acid formation .

Methodological Innovations

Q. How can advanced computational tools predict the compound’s environmental fate?

  • Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter or aqueous matrices to predict persistence.
  • Quantitative Structure-Activity Relationship (QSAR) Models : Estimate biodegradation half-lives using descriptors like logP and topological polar surface area .

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